molecular formula C11H15N B1313520 N-(2-phenylethyl)cyclopropanamine CAS No. 6254-90-6

N-(2-phenylethyl)cyclopropanamine

Cat. No.: B1313520
CAS No.: 6254-90-6
M. Wt: 161.24 g/mol
InChI Key: ILHIZUJWNGLALK-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cyclopropanamine is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of cyclopropane and phenethylamine, and it has been used for various purposes, including recreational due to its hallucinogenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)cyclopropanamine typically involves the reaction of cyclopropylamine with phenethylamine under specific conditions. One common method includes the use of cyclopropylamine and phenethylamine in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

N-(2-phenylethyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating various medical conditions.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin . The compound binds to receptors in the brain, leading to its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropanamine: Another compound with a similar structure but different functional groups.

    Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group.

Uniqueness

N-(2-phenylethyl)cyclopropanamine is unique due to its specific combination of cyclopropane and phenethylamine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-phenylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHIZUJWNGLALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445622
Record name N-(2-phenylethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6254-90-6
Record name N-Cyclopropylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-phenylethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclopropanamine (1 eq.) in dichloromethane (0.13 M) was added sequentially at 0° C. pyridine (1.5 eq.) and phenylacetyl chloride (9 eq.). The resulting mixture was slowly warmed to RT and stirred at RT for 3 h. After quenching with 1 N aq. HCl, the reaction mixture was extracted with EtOAc. The combined organic extracts were washed with sat. aq. NaHCO3 and brine, dried over MgSO4, filtered and the filtrate concentrated in vacuo. The crude amide thus obtained was taken up in THF (0.3 M) and added BH3.SMe2 complex (3 eq.). The reaction was heated to reflux and the volatiles were slowly distilled off. The resulting distillation residue was carefully quenched with 1 N aq. HCl and allowed to stir at 50° C. overnight. The reaction was cooled to 0° C. and the pH of the solution was brought to ˜12 with 1 N aq. NaOH before it was extracted with ether. The combined organic extracts were washed with brine, dried over MgSO4, filtered and the filtrate concentrated in vacuo. The crude product thus obtained could be further purified by way of column chromatography (SiO2, 2:1 (v/v) Hex:EtOAc→EtOAc) afforded the title compound as a colorless oil.
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